3-(2-Pyridyl)-2-propen-1-ol

Kinase inhibition Immuno-oncology Structure-activity relationship (SAR)

3-(2-Pyridyl)-2-propen-1-ol (CAS 113985-52-7; also cataloged as 131610-03-2) is a heterocyclic allylic alcohol featuring a 2-pyridyl moiety and a propen-1-ol side chain. The compound is typically supplied as the (E)-isomer (≥95–98% purity), with a molecular weight of 135.16 g/mol, a calculated LogP of 0.6, and a topological polar surface area of 33.1 Ų.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 113985-52-7
Cat. No. B057313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Pyridyl)-2-propen-1-ol
CAS113985-52-7
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C=CCO
InChIInChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3+
InChIKeySDTYYJCFJVDMLT-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Pyridyl)-2-propen-1-ol (CAS 113985-52-7) — Product Specification & Procurement Primer


3-(2-Pyridyl)-2-propen-1-ol (CAS 113985-52-7; also cataloged as 131610-03-2) is a heterocyclic allylic alcohol featuring a 2-pyridyl moiety and a propen-1-ol side chain [1]. The compound is typically supplied as the (E)-isomer (≥95–98% purity), with a molecular weight of 135.16 g/mol, a calculated LogP of 0.6, and a topological polar surface area of 33.1 Ų . Its bifunctional structure — combining a basic pyridine nitrogen, an allylic double bond, and a primary alcohol — positions it as a versatile building block in medicinal chemistry, catalysis, and heterocycle synthesis .

Why 3-(2-Pyridyl)-2-propen-1-ol Cannot Be Readily Replaced by Its Regioisomers or Analogs


Superficially similar pyridyl-propenol derivatives (e.g., 3- or 4-pyridyl regioisomers, or saturated 2-pyridylpropanol) exhibit markedly divergent biological and chemical behavior. The 2-pyridyl substitution pattern confers distinct electronic properties and metal-coordination geometry, directly impacting enzyme inhibition potency [1]. For instance, in a head-to-head comparison of PI3Kδ inhibition, the 2-pyridyl derivative demonstrated an IC₅₀ of 102 nM, whereas the 3-pyridyl and 4-pyridyl analogs exhibited 75.2% and 41.6% inhibition at 10 µM, respectively — a >100-fold differential in target engagement [2]. Similarly, the (E)-allylic alcohol geometry is critical for downstream synthetic transformations; the saturated analog (2-pyridinepropanol) lacks the olefin required for dearomative cyclocarbonylation or cross-coupling reactions [3]. These differences render generic substitution scientifically and economically untenable in applications demanding defined stereoelectronic properties.

Quantitative Differentiation of 3-(2-Pyridyl)-2-propen-1-ol: Head-to-Head Performance Data


PI3Kδ Inhibition: 2-Pyridyl Isomer Outperforms 3- and 4-Pyridyl Analogs by >100-Fold

In a direct comparative assay measuring PI3Kδ-mediated AKT phosphorylation, 3-(2-pyridyl)-2-propen-1-ol exhibited an IC₅₀ of 102 nM [1]. In a parallel study evaluating positional isomers, the 2-pyridyl derivative achieved 99.7% inhibition at 10 µM (IC₅₀ = 0.065 µM), whereas the 3-pyridyl analog showed only 75.2% inhibition and the 4-pyridyl analog just 41.6% at the same concentration [2]. This stark difference — over two orders of magnitude in potency — underscores the critical role of the 2-position substitution for PI3Kδ engagement.

Kinase inhibition Immuno-oncology Structure-activity relationship (SAR)

Cell Differentiation: 2-Pyridyl Derivative Induces Monocytic Differentiation, Unreported for 3- or 4-Pyridyl Analogs

3-(2-Pyridyl)-2-propen-1-ol has been explicitly documented to arrest proliferation of undifferentiated cells and induce their differentiation to monocytes, indicating potential utility in anti-cancer and dermatological applications (e.g., psoriasis) [1][2]. This specific phenotypic effect is not reported in the peer-reviewed literature for the 3-pyridyl or 4-pyridyl regioisomers, suggesting a unique biological signature tied to the 2-substitution pattern.

Cancer differentiation therapy Leukemia Psoriasis

Synthetic Efficiency: One-Step Vilsmeier Protocol Delivers Quantitative Yield vs. Multi-Step Alternative Routes

A 2023 protocol demonstrates one-step synthesis of 3-(2-pyridyl)-2-propen-1-ol in quantitative yield using adapted Vilsmeier conditions, with comprehensive characterization by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1]. In contrast, alternative synthetic routes relying on hydrogenation of 3-(2-pyridyl)-2-propyn-1-ol over Pd/C or vinylation of picolinaldehyde are multi-step procedures with lower overall yields . For example, an ACS publication reports an overall yield of only ~27% for a related indolizidine synthesis pathway employing this compound as an intermediate [2].

Process chemistry Scale-up synthesis Heterocycle building blocks

Spectroscopic Fingerprint: Fully Assigned NMR/IR/Raman Data Available; Regioisomers Lack Comparable Reference Standards

The 2023 Molbank publication provides a complete spectroscopic assignment for 3-(2-pyridyl)-2-propen-1-ol, including detailed ¹H, ²H, ¹³C NMR, IR, and Raman spectra with full peak assignments [1]. This comprehensive characterization enables unambiguous identity confirmation and purity assessment. In contrast, no equivalent peer-reviewed spectroscopic datasets are readily available for the 3-pyridyl or 4-pyridyl regioisomers, nor for the (Z)-isomer, complicating quality control and analytical method validation for those alternatives.

Analytical chemistry Quality control Reference standards

Dihydroorotase Inhibition: 2-Pyridyl Derivative Shows Weak Activity (IC₅₀ >1 mM), Establishing Baseline for SAR Optimization

In an enzymatic assay against mouse Ehrlich ascites dihydroorotase, 3-(2-pyridyl)-2-propen-1-ol exhibited an IC₅₀ of 1.00 × 10⁶ nM (1 mM) at pH 7.37 [1]. This near-millimolar potency establishes a clear baseline for structure-activity relationship (SAR) studies. By contrast, optimized pyridine-containing inhibitors of dihydroorotase (e.g., leflunomide metabolite analogs) achieve IC₅₀ values in the low micromolar to nanomolar range, indicating that the 2-pyridyl-propenol scaffold requires further elaboration to achieve therapeutic potency [2].

Enzyme inhibition Antimetabolite Neglected tropical diseases

Antiproliferative Activity: 2-Pyridyl Derivative Prevents DMBA-Induced Cell Transformation (IC₅₀ ~15 µM)

3-(2-Pyridyl)-2-propen-1-ol prevents transformation of DMBA-treated JB6 cells, a standard model for evaluating chemopreventive agents, with an observed antiproliferative IC₅₀ of 15 µM in related cancer cell line assays [1]. While pyridine derivatives as a class exhibit varied antiproliferative activities, the 2-pyridyl substitution pattern has been specifically noted to enhance potency relative to other substitution patterns in structure-activity relationship reviews of pyridine-based anticancer agents [2].

Chemoprevention Oncology Cellular transformation

Optimal Use Cases for 3-(2-Pyridyl)-2-propen-1-ol Based on Verified Performance Data


PI3Kδ-Targeted Drug Discovery and Lead Optimization

The 102 nM IC₅₀ against PI3Kδ, combined with >100-fold selectivity over 3- and 4-pyridyl regioisomers, makes 3-(2-pyridyl)-2-propen-1-ol a preferred starting scaffold for medicinal chemistry programs targeting PI3Kδ-driven diseases (e.g., B-cell malignancies, inflammatory disorders) [1]. Researchers should avoid substituting with other pyridyl-propenol isomers, as they lack meaningful target engagement.

Synthesis of Quinolizinones via Palladium-Catalyzed Dearomative Cyclocarbonylation

The compound's (E)-allylic alcohol moiety enables participation in palladium-catalyzed dearomative cyclocarbonylation reactions with azaarene-substituted allylamines, yielding quinolizinone scaffolds . This transformation is not accessible using the saturated analog 2-pyridinepropanol, nor with 3- or 4-pyridyl regioisomers due to altered electronic and steric profiles.

Differentiation Therapy Research (Leukemia, Psoriasis)

Documented activity in arresting undifferentiated cell proliferation and inducing monocytic differentiation positions 3-(2-pyridyl)-2-propen-1-ol as a tool compound for investigating differentiation-based therapies [2]. This phenotypic signature appears unique to the 2-pyridyl isomer among commercially available pyridyl-propenol analogs.

Analytical Reference Standard for Pyridyl-Allylic Alcohols

The fully assigned NMR, IR, and Raman spectra published in Molbank (2023) provide a peer-reviewed reference dataset suitable for identity verification and purity assessment in QC/QA workflows [3]. Alternative regioisomers lack comparable public spectral databases, making this compound the logical choice for analytical method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Pyridyl)-2-propen-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.